molecular formula C10H13NO B3284353 2-Amino-1-(2,5-dimethylphenyl)ethan-1-one CAS No. 783273-53-0

2-Amino-1-(2,5-dimethylphenyl)ethan-1-one

Cat. No. B3284353
CAS RN: 783273-53-0
M. Wt: 163.22 g/mol
InChI Key: WEPAWLIZJXFRNZ-UHFFFAOYSA-N
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Description

2-Amino-1-(2,5-dimethylphenyl)ethan-1-one is a chemical compound that is also known as 2,5-Dimethylphenethylamine or 2,5-Dimethyl-PEA. It is a derivative of phenethylamine and has been found to have various applications in scientific research.

Scientific Research Applications

2-Amino-1-(2,5-dimethylphenyl)ethan-1-one has been found to have various applications in scientific research. It has been used as a precursor for the synthesis of other compounds, such as 2,5-dimethylphenethylamine derivatives, which have been studied for their potential use as anti-inflammatory agents. It has also been used as a reagent for the detection of aldehydes in biological samples.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,5-dimethylphenyl)ethan-1-one is not fully understood. However, it has been reported to act as a substrate for monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters such as dopamine and serotonin. It has also been found to have affinity for the trace amine-associated receptor 1 (TAAR1), which is involved in the regulation of dopamine and serotonin release.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been reported to increase the release of dopamine and serotonin in the brain, which may contribute to its potential use as an anti-inflammatory agent. It has also been found to have vasoconstrictive effects, which may be useful in the treatment of conditions such as hypotension.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-Amino-1-(2,5-dimethylphenyl)ethan-1-one is its high purity and yield when synthesized using the method described above. It is also relatively easy to synthesize compared to other compounds. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the use of 2-Amino-1-(2,5-dimethylphenyl)ethan-1-one in scientific research. One potential direction is the synthesis of novel derivatives with improved anti-inflammatory properties. Another direction is the investigation of its potential use as a treatment for conditions such as hypotension and depression. Additionally, further research is needed to fully understand its mechanism of action and the potential risks associated with its use.
Conclusion:
In conclusion, this compound is a chemical compound that has various applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential uses and risks.

properties

IUPAC Name

2-amino-1-(2,5-dimethylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7-3-4-8(2)9(5-7)10(12)6-11/h3-5H,6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPAWLIZJXFRNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-1-(2,5-dimethylphenyl)ethan-1-one
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